
3-chloro-N-(3-fluorophenyl)propanamide
Vue d'ensemble
Description
3-chloro-N-(3-fluorophenyl)propanamide is an organic compound commonly used in scientific research. It is a derivative of propanamide, and is composed of a chlorine atom, a fluorine atom, and a nitrogen atom. This compound has a wide range of applications in scientific research, including in biochemical and physiological studies, and in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
Research on compounds structurally related to "3-chloro-N-(3-fluorophenyl)propanamide" has focused on their synthesis and the determination of their crystal structures. For example, the synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide were explored, demonstrating the utility of X-ray crystallography in elucidating molecular configurations and interactions in solid-state chemistry (Huang Ming-zhi et al., 2005).
Pharmacological Applications
Compounds with similar structural features have been investigated for their potential pharmacological applications. For instance, derivatives of benzodiazepines, including structures analogous to "3-chloro-N-(3-fluorophenyl)propanamide," have been synthesized and studied as modulators for the Transient receptor potential vanilloid 1 (TRPV1), indicating their potential use in developing new analgesic drugs (Yan Liu et al., 2018).
Anti-malarial Research
In the context of anti-malarial research, substituted aminoacetamides, which share functional group similarities with "3-chloro-N-(3-fluorophenyl)propanamide," were optimized for activity against Plasmodium falciparum. This research exemplifies the ongoing efforts to develop novel compounds with potential therapeutic applications in malaria treatment (Neil R. Norcross et al., 2019).
Antibacterial Activity
Studies on the antibacterial properties of related compounds further illustrate the broad applicability of this class of chemicals in pharmaceutical development. For example, compounds synthesized from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine demonstrated significant antibacterial activity, showcasing the potential of these molecules in combating bacterial infections (N. S. Arutyunyan et al., 2017).
Propriétés
IUPAC Name |
3-chloro-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZFWIYWQILFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393605 | |
| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100638-26-4 | |
| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

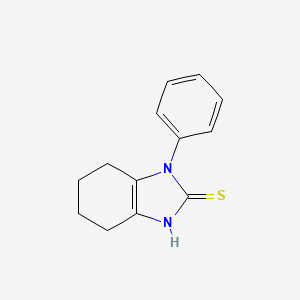
![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
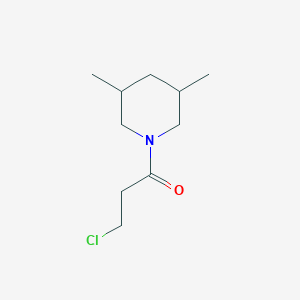
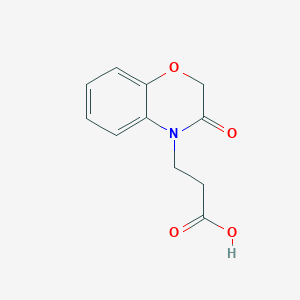
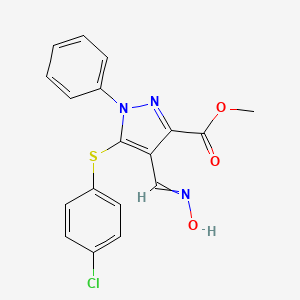
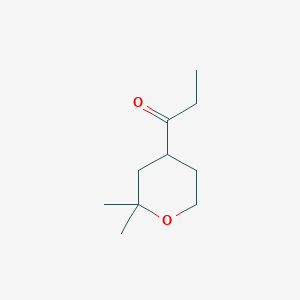
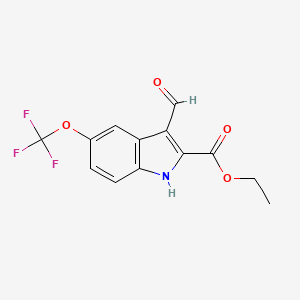
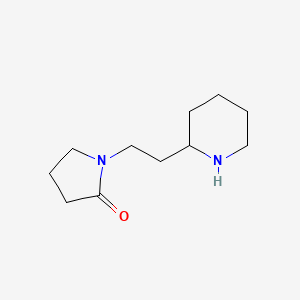



![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

